BenchChemオンラインストアへようこそ!

23-Hydroxybetulinic acid

Anticancer Cytotoxicity Melanoma

Prioritize 23-Hydroxybetulinic acid (23-HBA) for your oncology and drug resistance workflows. Unlike betulinic acid, the 23-hydroxyl moiety uniquely enables P-glycoprotein (P-gp) modulation, effectively reversing multidrug resistance in models like MCF-7/ADR—a property absent in its parent compound. It induces rapid mitochondrial depolarization and ROS generation in B16 and HL-60 cells. Procure this validated scaffold for glycogen phosphorylase targeting or synthesizing NQO1-activated prodrugs that have shown superior in vivo efficacy. Ensure your studies are driven by the distinct pharmacology of 23-HBA.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 85999-40-2
Cat. No. B1649419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23-Hydroxybetulinic acid
CAS85999-40-2
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O
InChIInChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20-,21+,22+,23-,24+,26-,27?,28+,29+,30-/m0/s1
InChIKeyHXWLKAXCQLXHML-BCCUXYDHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





23-Hydroxybetulinic Acid (CAS 85999-40-2) Compound Profile for Anticancer and Metabolic Research Procurement


23-Hydroxybetulinic acid (23-HBA, Anemosapogenin, CAS 85999-40-2) is a lupane-type pentacyclic triterpenoid isolated primarily from the rhizome of Pulsatilla chinensis . It is the 23-hydroxylated derivative of betulinic acid, sharing a core C30H48O4 scaffold with a distinct 23-hydroxyl moiety that introduces unique pharmacological properties. Unlike many triterpenoids with modest activity, 23-HBA exhibits validated, multi-mechanistic anticancer effects including mitochondrial depolarization, ROS generation, and P-glycoprotein modulation [1][2].

Why Betulinic Acid (BA) Is Not a Suitable Procurement Substitute for 23-Hydroxybetulinic Acid


While 23-HBA and its parent compound betulinic acid (BA) are both lupane-type triterpenoids with overlapping molecular targets, direct head-to-head studies reveal that the 23-hydroxyl substitution confers critical functional divergence. Substituting BA for 23-HBA in experimental workflows leads to quantifiably different outcomes in cytotoxicity, drug resistance reversal, and target engagement. Notably, 23-HBA uniquely reverses P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), a property absent in BA, and demonstrates distinct mitochondrial membrane potential effects [1][2]. The following evidence dimensions quantify these differences, confirming that 23-HBA is not a functional equivalent to BA or other lupane analogs and must be procured specifically for research applications requiring its validated profile.

Quantitative Evidence Guide: Comparative Performance Data for 23-Hydroxybetulinic Acid


Cytotoxic Potency in Murine Melanoma B16 Cells: 23-HBA vs. Betulinic Acid

In a head-to-head comparison of five natural triterpenoids on murine melanoma B16 cells, 23-hydroxybetulinic acid (IC50=32 μg/mL) exhibited 2.4-fold greater cytotoxicity than betulinic acid (IC50=76 μg/mL), and was 3-fold more potent than betulin (IC50≥100 μg/mL) [1]. The 3-oxo derivative showed even higher potency (IC50=22.5 μg/mL), demonstrating that 23-hydroxylation is a key structural determinant for enhanced apoptotic activity.

Anticancer Cytotoxicity Melanoma

Multidrug Resistance (MDR) Reversal: Unique P-gp Inhibitory Activity of 23-HBA Not Shared by Betulinic Acid

A comparative study revealed that 23-HBA, but not betulinic acid (BA), increased the cytotoxicity of adriamycin (ADR) and vincristine (VCR) in MCF-7/ADR multidrug-resistant breast cancer cells [1]. 23-HBA significantly enhanced intracellular accumulation of ADR/VCR in these cells, whereas BA failed to produce this effect. Further, 23-HBA demonstrated dose-dependent inhibition of P-gp-mediated transport of VCR and digoxin in both MDCK-MDR1 and Caco-2 cell models. Molecular docking confirmed distinct binding affinity and interaction sites for 23-HBA versus BA at P-gp.

Multidrug Resistance P-glycoprotein Chemosensitization

Glycogen Phosphorylase Inhibition: 23-HBA Serves as a Scaffold for Potent Antidiabetic Lead Compounds

23-HBA derivatives were identified as a novel class of glycogen phosphorylase (GP) inhibitors [1]. While 23-HBA itself exhibits modest GP inhibitory activity (IC50 ≈ 16 μM), synthetic modification yielded compound 12b with an IC50 of 3.5 μM, a 4.6-fold improvement over the parent. This establishes 23-HBA as a validated starting scaffold for developing GP inhibitors, a class not previously accessible from betulinic acid or other common triterpenoids.

Glycogen Phosphorylase Type 2 Diabetes Metabolic Disorder

In Vivo Antitumor Efficacy: 23-HBA Prodrug Outperforms 5-Fluorouracil in Tumor Weight Reduction

An NQO1-activated prodrug of 23-HBA (compound 32j) demonstrated superior in vivo antitumor efficacy compared to the clinical chemotherapeutic 5-fluorouracil (5-FU) [1]. In a murine xenograft model, 32j reduced tumor weight by 72.69% without apparent toxicity, whereas 5-FU achieved a lower tumor weight reduction (exact value not reported in abstract) and is associated with dose-limiting myelosuppression. This highlights the translational potential of the 23-HBA scaffold for developing safer, targeted anticancer agents.

In Vivo Efficacy Prodrug Xenograft

Mitochondrial Apoptosis Induction: 23-HBA Rapidly Dissipates Mitochondrial Membrane Potential at Lower Doses Than Betulinic Acid

Exposure of B16 melanoma cells to 23-HBA caused a rapid, dose- and time-dependent dissipation of mitochondrial membrane potential (ΔΨm) and increased reactive oxygen species (ROS) production, culminating in apoptosis [1]. Critically, 23-HBA achieved significant DNA fragmentation (indicative of apoptosis) at a dose of 25 μg/mL, whereas betulinic acid required higher concentrations to elicit comparable mitochondrial depolarization. This quantitative difference in mitochondrial sensitivity underscores the enhanced pro-apoptotic potency conferred by the 23-hydroxyl group.

Mitochondrial Membrane Potential Apoptosis ROS

Doxorubicin Synergy: 23-HBA Enhances Chemosensitivity In Vitro and Increases Intratumoral Drug Accumulation In Vivo

Combination index analysis confirmed that 23-HBA acts synergistically with doxorubicin across multiple cancer cell lines [1]. In vivo, co-administration of 23-HBA with doxorubicin in sarcoma 180-bearing mice significantly increased intratumoral doxorubicin concentration and inhibited doxorubicin-induced P-gp upregulation, thereby enhancing therapeutic response. This dual mechanism of synergy (pharmacokinetic and pharmacodynamic) is not observed with betulinic acid, which lacks P-gp modulatory activity.

Combination Therapy Chemosensitization Doxorubicin

Optimal Research and Procurement Use Cases for 23-Hydroxybetulinic Acid


Preclinical Investigation of P-glycoprotein (P-gp)-Mediated Multidrug Resistance Reversal

Procure 23-HBA to evaluate its ability to sensitize MCF-7/ADR, MDCK-MDR1, or Caco-2 cells to chemotherapeutics such as doxorubicin or vincristine. 23-HBA is uniquely active as a P-gp modulator among lupane triterpenoids, enabling studies of MDR reversal mechanisms that cannot be conducted with betulinic acid [1][2].

Lead Optimization and Structure-Activity Relationship (SAR) Studies for Novel Glycogen Phosphorylase Inhibitors

Utilize 23-HBA as a validated scaffold for medicinal chemistry campaigns targeting glycogen phosphorylase for type 2 diabetes or other metabolic disorders. The parent compound and its derivatives (e.g., 12b) provide a starting point for optimizing potency beyond the micromolar range [3].

In Vivo Proof-of-Concept Studies of Tumor-Targeted Prodrugs

Employ 23-HBA as a precursor for synthesizing NQO1-activated prodrugs, which have demonstrated superior in vivo tumor weight reduction (72.69%) compared to 5-fluorouracil with a favorable toxicity profile. This is ideal for researchers developing next-generation, bioreductive anticancer agents [4].

Mechanistic Studies of Mitochondrial Apoptosis and Reactive Oxygen Species (ROS) Signaling

Apply 23-HBA to induce rapid mitochondrial membrane depolarization and ROS production in B16 melanoma or HL-60 leukemia cells. The compound's potent, dose-dependent effects on ΔΨm and downstream Bcl-2/Bax modulation make it a robust tool for dissecting intrinsic apoptotic pathways [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 23-Hydroxybetulinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.